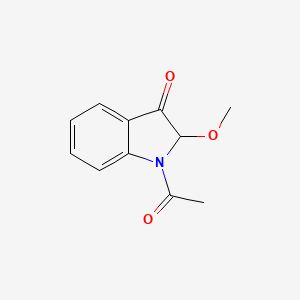

1-Acetyl-2-methoxyindolin-3-one

Description

Historical Context and Evolution of Indolinone Chemistry

The story of indolinone chemistry is intrinsically linked to the study of the natural dye indigo (B80030). In the 19th century, early investigations into the chemical nature of indigo led to the isolation and characterization of related compounds like isatin (B1672199) and oxindole (B195798). A pivotal moment came in 1866 when Adolf von Baeyer successfully reduced oxindole to indole (B1671886) using zinc dust, laying the groundwork for understanding this fundamental heterocyclic system. nih.gov The term "indolinone" itself is a fusion of "indole" and "ketone," signifying a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring containing a ketone functional group. researchgate.net

Over the decades, the synthesis of indolinone derivatives has evolved significantly. Early methods often involved multi-step, low-yielding reactions. However, the advent of modern synthetic techniques, particularly transition metal-catalyzed reactions, has revolutionized the construction of the indolinone core. docbrown.infomalariaworld.org These advancements have enabled the efficient synthesis of a vast array of substituted indolinones, facilitating extensive research into their properties and applications.

Overview of Indolinone Scaffolds in Academic Research

The indolinone scaffold is a prominent feature in a multitude of natural products and synthetic molecules with diverse biological activities. rsc.org This has made it a focal point of academic research, particularly in the realm of medicinal chemistry. hmdb.canist.govchemicalbook.com The rigid, bicyclic structure of the indolinone core provides a versatile template for the design of molecules that can interact with various biological targets.

A significant area of investigation has been the development of indolinone-based kinase inhibitors. hmdb.canih.gov Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The indolinone framework has proven to be an effective scaffold for designing small molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their activity. hmdb.ca This has led to the development of several clinically approved drugs.

Research Rationale and Objectives for 1-Acetyl-2-methoxyindolin-3-one Studies

The specific compound, this compound, represents a synthetically intriguing target within the broader class of indolinones. The rationale for studying this particular molecule stems from the desire to understand how the introduction of specific functional groups—namely the N-acetyl and the C2-methoxy groups—influences the chemical and physical properties of the indolinone core.

The primary objectives for studying this compound would be to:

Develop efficient synthetic routes to this specific compound.

Characterize its chemical structure and properties using modern analytical techniques.

Investigate its reactivity, particularly at the C3-carbonyl group and the labile C2-methoxy group.

Evaluate its potential as a building block for the synthesis of more complex molecules.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its study is a logical extension of the ongoing exploration of the chemical space occupied by substituted indolinones.

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2-methoxy-2H-indol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-9-6-4-3-5-8(9)10(14)11(12)15-2/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXSQCCFTHSZRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C(=O)C2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326589 | |

| Record name | 3H-Indol-3-one, 1-acetyl-1,2-dihydro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87066-85-1 | |

| Record name | 3H-Indol-3-one, 1-acetyl-1,2-dihydro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Acetyl 2 Methoxyindolin 3 One and Its Derivatives

Strategic Approaches to the Indolinone Core Construction

The synthesis of the indolinone core is a critical step in the preparation of 1-Acetyl-2-methoxyindolin-3-one. Various strategic approaches have been developed, primarily focusing on cyclization and multicomponent reactions to efficiently assemble this heterocyclic system.

Cyclization Reactions in Indolinone Synthesis

Intramolecular cyclization is a cornerstone in the synthesis of the indolinone framework. A notable strategy involves the oxidative cyclization of 2-aminophenyl-3-oxopropanoate derivatives. This one-pot approach allows for the efficient construction of 2,2-disubstituted indolin-3-ones, including precursors to the target molecule. For instance, the use of an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) can facilitate the cyclization of ethyl 2-((2-aminophenyl)(tosyl)amino)-3-oxobutanoate to yield ethyl 2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate in good yields. acs.orgnih.gov The resulting 2-hydroxyindolin-3-one can then be a precursor for the introduction of the methoxy (B1213986) group.

Another powerful cyclization method is the formal cine-substitution of 3-azido-2-methoxyindolines. This protocol allows for the introduction of various nucleophiles, including alcohols, at the C2-position to furnish 2-alkoxy indolin-3-ones. rsc.orgresearchgate.net This method provides a direct route to the 2-methoxyindolin-3-one core.

Gold-catalyzed cascade sequences have also been explored for the synthesis of indolin-3-one derivatives. Starting from 4H-furo[3,2-b]indoles, the reaction with N-allenamides or propargylic esters in the presence of a gold(I) catalyst can lead to the formation of diverse indolin-3-ones through a functionalization and ring-opening cascade. unimi.it

The following table summarizes selected cyclization reactions for the synthesis of indolin-3-one precursors.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 2-((2-aminophenyl)(tosyl)amino)-3-oxobutanoate | PIDA, dry DCM, 0.02 M | Ethyl 2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate | 62-85 | acs.orgnih.gov |

| 3-Azido-2-methoxyindolines | Carboxylic acids or alcohols | 2-Acyloxy or 2-alkoxy indolin-3-ones | Not specified | rsc.orgresearchgate.net |

| 4H-furo[3,2-b]indoles | N-Allenamides or propargylic esters, Gold(I) catalyst | Indolin-3-one derivatives | Not specified | unimi.it |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular scaffolds like indolinones by combining three or more starting materials in a single synthetic operation. researchgate.netrsc.org An aryne-based, metal-free, three-component coupling of N-protected isatin (B1672199), an aryne precursor, and a 1,3-dicarbonyl compound has been developed for the synthesis of 3-substituted-3-hydroxyindolin-2-ones. rsc.org While this leads to the isomeric oxindole (B195798) core, the principles can be adapted for indolinone synthesis.

MCRs involving indoles often exploit the nucleophilicity of the C3-position. However, strategies that lead to the indolin-3-one core are also emerging. For instance, the one-pot condensation of indoles, dimedone, and 3-phenacylideneoxindoles catalyzed by p-toluenesulfonic acid can yield complex indole-substituted indolin-2-ones, showcasing the power of MCRs in building intricate heterocyclic systems. rsc.org

Functionalization and Derivatization Strategies at Key Positions

Once the indolinone core is established, further functionalization is necessary to arrive at this compound and its derivatives. Key transformations include N-acetylation, O-methylation, and substitution at the C3-position.

N-Acetylation and O-Methylation Pathways

The introduction of the acetyl group at the N1-position and the methyl group at the O2-position are crucial steps.

N-Acetylation: The N-acetylation of indoles and related heterocycles can be achieved under various conditions. A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been reported. This reaction proceeds in the presence of a base like cesium carbonate in a high-boiling solvent such as xylene. beilstein-journals.org For the indolinone system, standard acetylation conditions using acetyl chloride or acetic anhydride (B1165640) can also be employed, though care must be taken to avoid side reactions depending on other functional groups present in the molecule.

O-Methylation: The 2-methoxy group can be introduced by O-methylation of a 2-hydroxyindolin-3-one precursor. A common method involves the use of a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as cesium carbonate in a suitable solvent mixture like acetonitrile (B52724) and DMF. This etherification has been shown to proceed in high yield. acs.org

A summary of these functionalization reactions is presented below.

| Substrate | Reagent | Product | Yield (%) | Reference |

| 2-Hydroxy-indolin-3-one derivative | Dimethyl sulfate, Cs2CO3, MeCN/DMF | 2-Methoxy-indolin-3-one derivative | 81 | acs.org |

| 3-Methyl-1H-indole | S-Methyl butanethioate, Cs2CO3, xylene | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 62 | beilstein-journals.org |

Regioselective Substitution and Alkylation at the C3-Position

The C3-position of the indolin-3-one core is a key site for introducing molecular diversity. The inherent reactivity of the C3-carbonyl group allows for a range of transformations.

Palladium-catalyzed α-arylation of indolin-3-ones has been developed, allowing for the formation of C3-arylated derivatives with a fully substituted carbon center. rsc.org Furthermore, BF3-OEt2 has been shown to be an effective promoter for the C3-alkylation of indoles with maleimides, suggesting its potential applicability to indolin-3-one systems. nih.gov

A direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols has been achieved through a metal-free hydrogen autotransfer-type reaction mediated by Cs2CO3/oxone®. chemrxiv.orgchemrxiv.orgnih.gov This method highlights the potential for direct C-C bond formation at the C3 position.

Specifically for the target compound, the asymmetric alkylation of this compound has been studied using optically active phase-transfer catalysts. For example, the alkylation of 1-acetyl-2-(p-nitrobenzyl)indolin-3-one, a derivative of the target scaffold, can be achieved using various alkyl halides in the presence of a phase-transfer catalyst. clockss.org

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Indolin-3-ones | Aryl halides, Pd(dba)2, PAd3 | α-Arylated indolin-3-ones | High efficiency | rsc.org |

| Indoles | Maleimides, BF3-OEt2, ethyl acetate | 3-Indolylsuccinimides | 56-86 | nih.gov |

| 1-Acetyl-2-(p-nitrobenzyl)indolin-3-one | Alkyl halides, Phase-transfer catalyst, 50% NaOH | 2,2-Dialkylated indolin-3-one | up to 99 | clockss.org |

Catalyst-Controlled Synthesis of Stereoisomers and Enantiomers

The development of catalytic asymmetric methods to control the stereochemistry at the C2 and C3 positions of the indolin-3-one core is a significant area of research. rsc.orgnih.govrsc.orgresearchgate.net

The catalytic asymmetric synthesis of 2,2-disubstituted indolin-3-ones, which creates a chiral quaternary center, has received considerable attention. These methods often utilize chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to control the enantioselectivity of the reaction. For instance, the asymmetric alkynylation of 2-aryl-3H-indol-3-ones using a cooperative catalytic system of copper(I) and a chiral phosphoric acid can produce chiral propargylic amines with the 2,2-disubstituted indolin-3-one core in good yields and moderate enantioselectivities. rsc.org

Similarly, platinum-catalyzed enantioselective alkynylation of 2-aryl-3H-indol-3-ones with alkynylsilanes has been developed, providing access to C2-quaternary indolin-3-ones with high enantioselectivity. nih.gov Organocatalytic approaches, such as the use of spirocyclic chiral phosphoric acids or quinine-incorporated squaramides, have been employed in the asymmetric aza-Friedel-Crafts-type reaction of indol-3-ones to generate chiral 2-(hydroxylnaphthyl)-indolin-3-ones. researchgate.net

These catalytic systems provide powerful tools for the synthesis of enantiomerically enriched indolin-3-one derivatives, which are crucial for the development of new therapeutic agents.

Asymmetric Catalysis in Indolinone Formation

Asymmetric catalysis is a cornerstone for the enantioselective synthesis of chiral molecules, providing pathways to optically pure compounds without the need for classical resolution. For indolinone cores, this often involves the use of chiral catalysts to control the formation of stereogenic centers during key bond-forming steps.

Researchers have successfully employed various catalytic systems to achieve high enantioselectivity in reactions forming indolinone-related structures. These include metal-based catalysts and organocatalysts. For instance, chiral N,N'-dioxide-Ni(II) complexes have been utilized in asymmetric [3+2] cycloadditions to create dihydrofuran derivatives with high yields and stereocontrol. researchgate.net Similarly, copper-based catalysts, often paired with chiral ligands like Taniaphos or Segphos, have proven effective in asymmetric Mannich and Aldol (B89426) reactions of α-azido 7-azaindoline amides, which serve as precursors to complex amino acid derivatives. nih.gov These reactions can generate products with excellent enantiomeric excesses (ee), often in the range of 84–98% ee. nih.gov

N-Heterocyclic Carbenes (NHCs) have also emerged as powerful organocatalysts for the asymmetric synthesis of spirocyclic oxindoles and related γ-butyrolactones. uva.es These catalysts can activate substrates in unique ways, such as through the formation of homoenolate equivalents, enabling [3+2] annulation reactions with high stereoselectivity. uva.es

Table 1: Examples of Asymmetric Catalysis in the Synthesis of Indolinone-Related Scaffolds

| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity (ee) | Reference |

| [Cu(CH₃CN)₄]PF₆ / (R)-xyl-Segphos | Mannich Reaction | α-azido 7-azaindoline acetamide | 84–98% | nih.gov |

| Chiral N,N'-dioxide–Ni(II) complex | [3+2] Cycloaddition | α-diazo pyrazoleamides | up to 90% yield | researchgate.net |

| Chiral NHC | [3+2] Annulation | Enals and 1H-pyrazol-4,5-diones | High diastereo- and enantioselectivity | uva.es |

| Mesitylcopper / L1.1 | Aldol Reaction | α-azido 7-azaindoline amide | High | nih.gov |

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of a racemic mixture into a single, optically pure enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution. For an efficient DKR, the rate of racemization should be equal to or greater than the rate of reaction of the faster-reacting enantiomer.

In the context of indolinone synthesis, DKR can be applied to chiral precursors. The kinetic resolution of racemic indolines, for example, has been achieved through various methods. One approach involves the deprotonation of N-tert-butoxycarbonyl (Boc) protected indolines using a chiral base system, such as n-butyllithium and (-)-sparteine, followed by trapping with an electrophile. whiterose.ac.uk This method can yield both unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.ukresearchgate.net

Another strategy is the titanium-catalyzed asymmetric oxygenation of racemic indolines using hydrogen peroxide as a benign oxidant. researchgate.netnih.gov This process can produce enantiopure hydroxylamines with high efficiency and selectivity. researchgate.netnih.gov The success of these resolutions is often quantified by the selectivity factor (s), which compares the reaction rates of the two enantiomers. High selectivity factors are crucial for achieving high enantiomeric excess in the product and recovered starting material. whiterose.ac.uknih.gov

Table 2: Selected Results for Kinetic Resolution of Indoline Derivatives

| Method | Catalyst/Reagent | Substrate | Selectivity Factor (s) | Reference |

| Asymmetric Deprotonation | n-BuLi / (+)-sparteine | N-Boc-2-(p-methoxyphenyl)indoline | ≈ 22 | whiterose.ac.uk |

| Asymmetric Oxygenation | Titanium-based catalyst C6 | Racemic indolines | 60 - 79 | researchgate.net |

Efficiency and Green Chemistry Considerations in Synthetic Routes

Development of Catalyst-Free Methodologies

While catalysts are essential for many transformations, the development of catalyst-free reactions is a key goal of green chemistry, as it eliminates issues related to catalyst cost, toxicity, and removal from the final product. For indole (B1671886) synthesis, a sustainable multicomponent approach has been developed that avoids the use of metal catalysts. rsc.org This innovative two-step reaction involves an Ugi multicomponent reaction between anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide, followed by an acid-induced cyclization. rsc.org The process uses ethanol (B145695) as a benign solvent and proceeds under mild conditions, offering a broad scope for producing diverse indole derivatives. rsc.org Such strategies, which assemble complex molecules from simple and readily available starting materials in a single pot, represent a significant advance in sustainable synthesis.

Optimization of Reaction Conditions and Yields

Systematic optimization of reaction parameters is crucial for maximizing product yield and minimizing side reactions. This involves carefully screening solvents, bases, reagent stoichiometry, and temperature. In the synthesis of 1-acyloxyindoles, which are structurally related to the target compound, researchers performed detailed optimization studies. nih.gov

For the final acylation step to form the 1-acyloxyindole, several organic and inorganic bases were tested, including K₂CO₃, triethylamine (B128534) (TEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU was identified as the superior base for this transformation. nih.gov Further optimization revealed that the stoichiometry of the alcohol and acylating agent significantly impacted the yield, with 2.0 equivalents of each providing the best results under the tested conditions. nih.gov Using less than 1.5 equivalents of the alcohol led to poor yields. nih.gov

Table 3: Optimization of Acylation Conditions for 1-Acyloxyindole Synthesis

| Entry | SnCl₂·2H₂O (eq) | BnOH (eq) | Pivaloyl Chloride (eq) | DBU (eq) | Temperature | Yield (%) | Reference |

| 1 | 3.3 | 2.0 | 2.0 | 7.0 | RT | 25 | nih.gov |

| 2 | 3.3 | 2.0 | 2.0 | 14.0 | RT | 35 | nih.gov |

| 3 | 3.3 | 1.0 | 1.5 | 14.0 | RT | 15 | nih.gov |

| 4 | 3.3 | 1.5 | 1.5 | 14.0 | RT | 21 | nih.gov |

| 5 | 3.3 | 2.0 | 2.0 | 14.0 | 40 °C (step 1) | 35 | nih.gov |

| 6 | 3.3 | 2.5 | 2.5 | 14.0 | RT | 33 | nih.gov |

This systematic approach ensures that processes are run under the most efficient conditions possible, adhering to the principles of green chemistry by maximizing atom economy and reducing waste.

Elucidation of Chemical Reactivity and Transformation Mechanisms

Investigation of Electrophilic and Nucleophilic Reactions of the Indolinone Nucleus

The indolinone core is susceptible to attack by both electrophiles and nucleophiles, with the specific site of reaction being heavily influenced by the substituents and reaction conditions.

The carbonyl group at the C3 position is a primary site for nucleophilic attack. This electrophilic center readily engages with a variety of nucleophiles, leading to addition products. The reactivity of this ketone is comparable to other ketones but is modulated by the electronic effects of the adjacent aromatic ring and the C2-methoxy group. The C3-position of the indole (B1671886) nucleus is inherently nucleophilic, but the presence of an N-acetyl group can reverse this polarity (umpolung), making the C3-position electrophilic. chemrxiv.orgnih.gov

In reactions involving nucleophilic addition to the C3-carbonyl, a tetrahedral intermediate is formed. Subsequent reaction pathways depend on the nature of the nucleophile and the stability of this intermediate. For instance, reactions with organometallic reagents (e.g., Grignard or organolithium reagents) would be expected to yield tertiary alcohols.

Research on analogous systems, such as 1-acetyl-3-(dicyanomethylene)-1,3-dihydro-2H-indol-2-one, demonstrates the high reactivity of the C3 position towards nucleophiles like amines and active methylene (B1212753) compounds. researchgate.net Similarly, Pd(II)-catalyzed C-H arylations of indoles with carbonyl directing groups at the C3-position have been demonstrated, highlighting the role of this group in directing complex transformations. nih.gov

Table 1: Predicted Reactivity of C3-Carbonyl with Various Nucleophiles

| Nucleophile Class | Expected Reaction Type | Potential Product |

| Hydrides (e.g., NaBH₄) | Reduction | 1-Acetyl-2-methoxyindolin-3-ol |

| Organometallics (e.g., R-MgBr) | Nucleophilic Addition | 1-Acetyl-3-alkyl-2-methoxyindolin-3-ol |

| Amines (e.g., R₂NH) | Condensation | Enamine or Imine (after dehydration) |

| Enolates (e.g., Aldol (B89426) reaction) | Aldol Addition | β-Hydroxy ketone adduct |

| Ylides (e.g., Wittig reagent) | Wittig Reaction | 3-Alkylidene-1-acetyl-2-methoxyindoline |

The N-acetyl group plays a crucial role in modulating the reactivity of the entire molecule. As a potent electron-withdrawing group, it significantly decreases the electron density of the indole nitrogen and the aromatic ring through resonance and inductive effects. libretexts.org This deactivation has several consequences:

Increased Electrophilicity at C3: The electron-withdrawing nature of the acetyl group enhances the electrophilicity of the C3-carbonyl carbon, making it more susceptible to nucleophilic attack.

Prevention of N-Protonation/Alkylation: It protects the nitrogen atom from participating in reactions, such as protonation or alkylation, which might otherwise compete with reactions at other sites.

Activation for Dearomatization: In certain reactions, N-acyl groups are essential for dearomative functionalization of the indole ring system. chemrxiv.org Studies on indolyne formation and subsequent nucleophilic additions have shown that the nature of the N-substituent can influence regioselectivity, although this effect can sometimes be minor. nih.gov

In contrast to N-alkyl or N-H indoles, which typically undergo electrophilic substitution at C3, the N-acetyl group facilitates nucleophilic attack at this position by inverting the indole's natural polarity. nih.gov

Mechanistic Studies of Rearrangement and Cycloaddition Reactions

The structure of 1-Acetyl-2-methoxyindolin-3-one is amenable to various rearrangement and cycloaddition reactions, providing pathways to complex heterocyclic systems.

Chemical transformations proceed from reactants to products through high-energy transition states and may involve one or more reaction intermediates. solubilityofthings.comorganicchemistrytutor.comyoutube.com An intermediate is a species that exists in a local energy minimum along the reaction coordinate, making it potentially detectable or even isolable. reddit.comlibretexts.org A transition state, however, represents an energy maximum and is a transient configuration of atoms that cannot be isolated. organicchemistrytutor.comreddit.com

In Nucleophilic Additions: As mentioned, the reaction of a nucleophile with the C3-carbonyl proceeds through a tetrahedral alkoxide intermediate .

In Rearrangement Reactions: Many rearrangement reactions, such as the Pinacol or Wagner-Meerwein rearrangements, involve carbocation intermediates . wikipedia.orglibretexts.org The stability of these carbocations dictates the feasibility and outcome of the rearrangement.

In Cycloaddition Reactions: Pericyclic reactions like [3+2] cycloadditions proceed through a concerted transition state where multiple bonds are formed and broken simultaneously. uchicago.edu The geometry of this transition state determines the stereochemistry of the final product. DFT computations are often employed to model these transition states and predict reaction outcomes. nih.gov

For example, a [3+2] dipolar cycloaddition involving an azomethine ylide and the enol form of this compound would proceed via a highly organized transition state to form a spiro-pyrrolidinyl-indolinone structure. mdpi.com

Catalysts are instrumental in controlling the rate, selectivity, and stereochemical outcome of reactions involving the indolinone scaffold.

Acid Catalysis: Brønsted or Lewis acids can activate the C3-carbonyl group by coordinating to the oxygen atom, thereby increasing its electrophilicity and facilitating nucleophilic attack. researchgate.net Strong acids like triflic acid (TfOH) can even promote C3-hydroarylation by stabilizing cationic intermediates. nih.gov

Base Catalysis: Bases can be used to generate enolates from the C3-carbonyl, which can then act as nucleophiles in reactions like aldol or Michael additions.

Metal Catalysis: Transition metals, particularly palladium, are used in C-H activation and cross-coupling reactions. nih.gov A palladium catalyst could potentially direct the arylation or alkylation of the indolinone core.

Asymmetric Catalysis: Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, are employed to achieve enantioselective transformations. nih.gov For instance, a chiral phosphoric acid could catalyze the formal [3+2] cycloaddition of the indolinone with an azoalkene, leading to the formation of a specific enantiomer of the dihydropyrrole product. nih.gov

Table 2: Potential Catalytic Transformations of this compound

| Catalyst Type | Reaction Class | Potential Outcome |

| Lewis Acid (e.g., TiCl₄, Sc(OTf)₃) | Friedel-Crafts / Aldol | C-C bond formation at C3 |

| Brønsted Acid (e.g., TfOH) | Hydroarylation / Rearrangement | Formation of 3-arylindolines |

| Chiral Phosphoric Acid | Asymmetric Cycloaddition | Enantioselective synthesis of spiro-heterocycles |

| Palladium Complex (e.g., Pd(OAc)₂) | C-H Functionalization | Arylation at specific positions on the benzene (B151609) ring |

Bond-Forming Reactions and Stereochemical Control

The synthesis of complex molecules from this compound hinges on the ability to form new bonds with high stereochemical control. The C3 position, being a prostereogenic center, is a key target for asymmetric synthesis.

Key bond-forming reactions include:

C-C Bond Formation: Achieved through reactions like aldol additions, Michael additions, and Friedel-Crafts alkylations. researchgate.net

C-N Bond Formation: Can be accomplished via reductive amination of the C3-carbonyl or through cycloaddition reactions with nitrogen-containing dipoles like nitrones or azomethine ylides. mdpi.commdpi.com

C-O Bond Formation: The Baeyer-Villiger rearrangement of the C3-ketone could potentially form an ester linkage, although the migratory aptitude of the adjacent groups would need to be considered. libretexts.orgwiley-vch.de

Stereochemical control in these reactions is paramount. The diastereoselectivity of additions to the C3-carbonyl can be influenced by the existing stereocenter at C2 (1,2-asymmetric induction) or by other chiral elements in the molecule. rsc.org Enantioselective control is typically achieved by using chiral catalysts that create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. nih.gov For example, in 1,3-dipolar cycloaddition reactions, the use of chiral Lewis acids or organocatalysts can lead to high diastereo- and enantioselectivities in the synthesis of complex spirooxindoles. mdpi.commdpi.com

C-C, C-N, C-O, and C-S Bond Formation

The electrophilic nature of the carbonyl carbon at the C3 position is the primary center for bond-forming reactions. Additionally, the lability of the C2-methoxy group and the potential for enolization introduce further reactive possibilities.

C-C Bond Formation

The C3-carbonyl group is a key handle for constructing new carbon-carbon bonds. It can react with a variety of carbon-based nucleophiles. For instance, in the presence of a base, it can participate in Aldol-type condensation reactions with other carbonyl-containing compounds. vanderbilt.edu Another significant reaction is the Michael addition , where an enolate can add to an α,β-unsaturated ketone, a reaction driven by the formation of a stable C-C single bond. masterorganicchemistry.com

The reaction with diazomethane (B1218177) offers a pathway for ring expansion or the formation of an epoxide. In related systems like N-acylisatins, diazomethane has been used for various transformations. researchgate.netmasterorganicchemistry.com The Nierenstein reaction, which converts an acid chloride to a haloketone using diazomethane, provides a mechanistic parallel for the reactivity of diazomethane with acyl compounds. wikipedia.org Furthermore, organometallic reagents such as Grignard reagents and organocuprates are expected to add to the C3-ketone, yielding tertiary alcohols.

A summary of potential C-C bond-forming reactions is presented below.

| Reaction Type | Reagent(s) | Expected Product |

| Aldol Condensation | Ketone/Aldehyde, Base | β-Hydroxy ketone |

| Michael Addition | Enolate, α,β-unsaturated carbonyl | 1,5-Dicarbonyl compound |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary alcohol |

| Wittig Reaction | Phosphonium ylide (R-PPh₃) | Alkene |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu | Cyclopropyl derivative (from an alkene intermediate) chemistry.coach |

C-N Bond Formation

The C3-ketone readily undergoes condensation reactions with primary and secondary amines. With primary amines, it can form Schiff bases (imines), while secondary amines can yield enamines. The reactivity of the related N-acetylisatin with secondary amines, which can lead to ring-opening via nucleophilic attack at the C2-carbonyl, suggests that this compound might undergo similar transformations under certain conditions. researchgate.net This reaction proceeds through the cleavage of the heterocyclic ring, forming α-ketoamide derivatives.

C-O Bond Formation

The formation of new carbon-oxygen bonds can be achieved through several routes. The enol form of the C3-ketone can be trapped with electrophiles to form enol ethers or enol esters. Reduction of the ketone to a secondary alcohol provides a nucleophilic center for Williamson ether synthesis . harvard.edu The C2-methoxy group itself represents a C-O bond, and its substitution by other alcohols under acidic conditions could lead to different 2-alkoxyindolin-3-ones. The use of arynes has also been documented for the synthesis of oxygen heterocycles, suggesting complex transformations are possible under specific conditions. mdpi.com

C-S Bond Formation

The carbonyl group at C3 can react with thiols to form thioacetals, a common protecting group strategy. In the presence of an activating agent, this position can also undergo reactions with sulfinic acids. nih.gov For the broader molecular scaffold, transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam cross-coupling, provide a general method for C-S bond formation, typically between a thiol and a boronic acid, which could be applied to functionalized derivatives of the parent molecule. ias.ac.in

Diastereoselective and Enantioselective Transformations

The presence of a stereocenter at the C2 position inherently introduces the element of diastereoselectivity in reactions occurring at the C3-carbonyl. The existing stereocenter can direct the approach of incoming reagents, leading to a preferential formation of one diastereomer over the other.

Diastereoselective Transformations

When a nucleophile attacks the prochiral C3-ketone, a new stereocenter is formed. The steric bulk of the C2-methoxy group and the N-acetyl group will influence the trajectory of the nucleophilic attack (e.g., from the top face or bottom face of the planar carbonyl), resulting in one diastereomer being the major product. This is a form of substrate-controlled stereoselection. Such diastereoselective transformations are crucial in the synthesis of complex natural products. chegg.comchegg.com

Enantioselective Transformations

To control the absolute stereochemistry at the C3 position, enantioselective methods can be employed. This typically involves the use of a chiral catalyst, a chiral auxiliary, or a stoichiometric chiral reagent. For example, the enantioselective addition of organozinc reagents to the C3-ketone could be mediated by a chiral amino alcohol catalyst. Similarly, enantioselective reduction of the ketone using a chiral borane (B79455) reagent (e.g., CBS catalyst) would yield an optically active secondary alcohol. These methods are fundamental in modern asymmetric synthesis.

Stability and Isomerization Studies of this compound Isomers

The stability and isomerization of this compound are influenced by its structure, particularly the labile aminal-like C2 position and the rotatable N-acetyl group.

Stability

The molecule's stability is condition-dependent.

Acidic Conditions: Under acidic conditions, the methoxy (B1213986) group at C2 is susceptible to protonation, making it a good leaving group (methanol). This could be followed by elimination to form a double bond, leading to the more stable aromatic indole ring system, or by nucleophilic attack by the solvent (e.g., water) to form 1-acetyl-2-hydroxyindolin-3-one.

Basic Conditions: Strong basic conditions could lead to the hydrolysis of the N-acetyl amide bond. The protons on the carbon adjacent to the C3-ketone are acidic and can be removed to form an enolate.

Isomerization

Several types of isomerization are possible for this molecule and its derivatives.

Keto-Enol Tautomerism: The C3-ketone can tautomerize to its enol form, particularly in the presence of acid or base catalysts. This enol intermediate is a key species in many of the C-C bond-forming reactions.

Z/E Isomerization: For derivatives of this compound where the C3-position is converted to a double bond (e.g., through a Wittig or condensation reaction), the resulting product can exist as Z and E isomers. Acid-catalyzed isomerization between such isomers has been observed in related heterocyclic systems, such as 2-(1-methyl-1H-indol-3-ylmethylene)-1-aza-bicyclo[2.2.2]octan-3-one. uky.edu The mechanism likely involves protonation of the carbonyl oxygen, which allows for rotation around the central C-C single bond, followed by deprotonation to give the thermodynamic isomer.

Rotational Isomers: The N-acetyl group can exhibit restricted rotation around the N-C(O) bond, potentially leading to the existence of atropisomers (rotational isomers) that may be observable by techniques like NMR spectroscopy at low temperatures.

A summary of stability and isomerization considerations is provided in the table below.

| Phenomenon | Conditions | Potential Outcome |

| Stability | Acidic (H⁺) | Elimination to indole, or hydrolysis to 2-hydroxy derivative |

| Basic (OH⁻) | Hydrolysis of N-acetyl group, enolate formation | |

| Isomerization | Keto-Enol Tautomerism | Acid or Base catalyst |

| Z/E Isomerization | Acid catalyst (on C3-alkene derivatives) | |

| Atropisomerism | Low Temperature |

Comprehensive Spectroscopic and Structural Analysis of 1 Acetyl 2 Methoxyindolin 3 One

The structural elucidation of 1-Acetyl-2-methoxyindolin-3-one, a complex heterocyclic molecule, relies on a suite of advanced analytical techniques. Spectroscopic methods provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement, while X-ray crystallography offers a definitive view of its solid-state structure.

Computational and Theoretical Studies on 1 Acetyl 2 Methoxyindolin 3 One

Reaction Mechanism Modeling and Transition State Characterization

Computational Prediction of Reaction Pathways

Computational chemistry offers powerful tools for predicting the course of chemical reactions, identifying potential intermediates, and elucidating mechanisms. For a molecule like 1-Acetyl-2-methoxyindolin-3-one, density functional theory (DFT) would be the principal method for mapping reaction pathways.

In the context of predicting reaction pathways, computational models can be used to assess the feasibility of various transformations. For instance, the reaction of related 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one with nucleophiles has been studied, revealing that the reaction course is dependent on the nature of the attacking species and solvent polarity. nih.gov Computational analysis of such systems typically involves calculating the energies of transition states and intermediates to determine the most likely reaction channel. It can be inferred that the 2-methoxy group in this compound would significantly influence its reactivity towards nucleophiles, potentially directing attack to specific sites or altering the stability of intermediates.

Machine learning algorithms are also emerging as a tool for reaction prediction. Current time information in Bangalore, IN. These models are trained on vast datasets of known reactions and can predict the products of a novel reaction by analyzing the electronic and structural features of the reactants. Current time information in Bangalore, IN.elsevierpure.com While not yet applied to this compound specifically, such an approach could provide valuable insights into its potential transformations.

Energetic Landscape of Transformations

The energetic landscape of a chemical transformation provides a quantitative picture of its feasibility and kinetics. This landscape is typically mapped out by calculating the Gibbs free energy of reactants, products, transition states, and any intermediates.

For a hypothetical reaction involving this compound, computational methods like DFT would be employed to locate the stationary points on the potential energy surface. The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. The relative energies of intermediates and products determine the thermodynamic favorability of the reaction.

Studies on the cycloaddition reactions of other heterocyclic systems, for example, have used computational analysis to explore the energetic profiles of different reaction pathways, thereby explaining observed regioselectivity and stereoselectivity. nih.gov The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing acetyl group on the indolin-3-one core of the title compound would be expected to have a profound effect on the energetic landscape of its reactions, stabilizing or destabilizing transition states and intermediates in a predictable manner based on fundamental electronic principles.

A hypothetical energetic profile for a reaction of this compound could be constructed, though it would remain speculative without experimental validation.

Table 1: Illustrative Hypothetical Energetic Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Structure-Property Relationships Derived from Computational Data

Computational chemistry is instrumental in establishing relationships between the three-dimensional structure of a molecule and its physicochemical properties. For this compound, key properties such as its electronic structure, dipole moment, and potential for intermolecular interactions can be predicted.

The electronic properties are of particular interest. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

For this compound, the electron-donating 2-methoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing 1-acetyl and 3-keto groups would lower the energy of the LUMO. The interplay of these substituents would fine-tune the electronic properties of the molecule.

Molecular electrostatic potential (MEP) maps are another valuable computational tool. They visualize the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP map of this compound would likely show a negative potential around the oxygen atoms of the acetyl and keto groups, and a positive potential near the hydrogen atoms.

Table 2: Predicted Molecular Properties of this compound Based on Analogy

| Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively high (influenced by methoxy group) |

| LUMO Energy | Relatively low (influenced by acetyl and keto groups) |

| HOMO-LUMO Gap | Moderate |

| Dipole Moment | Significant, due to polar functional groups |

| Molecular Electrostatic Potential | Negative potential on carbonyl oxygens, positive on aromatic protons |

This table is predictive and based on general principles of computational chemistry and data from related molecules.

Investigation of Molecular Interactions and Biological Mechanisms Mechanistic Focus

Exploration of 1-Acetyl-2-methoxyindolin-3-one and Derivatives as Molecular Probes

There is currently no published research on the use of this compound or its derivatives as molecular probes. The development of such probes would be a critical first step in understanding its potential biological roles. This would involve designing and synthesizing derivatives that incorporate reporter tags, such as fluorophores or biotin (B1667282), to enable the visualization and tracking of the compound's interactions within a biological system.

Identification of Protein Targets and Binding Affinities

The identification of protein targets is a crucial step in understanding the pharmacological effects of a compound. However, no studies have yet been undertaken to identify the protein binding partners of this compound.

In Vitro Binding Studies with Specific Biomolecules (e.g., Enzymes, Receptors)

No data from in vitro binding studies for this compound with any specific biomolecules, including enzymes or receptors, are available in the current scientific literature. Such studies would be essential to determine if the compound exhibits any affinity for known biological targets.

Label-Free Methods for Target Deconvolution

Label-free methods, such as affinity chromatography-mass spectrometry, surface plasmon resonance (SPR), or drug affinity responsive target stability (DARTS), have not been applied to this compound for the deconvolution of its potential targets. These techniques would be invaluable in identifying its binding partners without the need for chemical modification.

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

Without identified protein targets, the molecular mechanisms of action for this compound at the subcellular level remain unknown.

Enzymatic Inhibition/Activation Mechanisms

There are no reports of this compound acting as an inhibitor or activator of any enzyme. Future research would need to screen the compound against a panel of enzymes to identify any potential regulatory activity.

Receptor Agonism/Antagonism at the Binding Site

The ability of this compound to act as an agonist or antagonist at any receptor is yet to be investigated. Binding assays followed by functional assays would be required to determine if the compound has any effect on receptor signaling pathways.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Such studies typically involve the synthesis and biological testing of a series of analogs to identify key structural features responsible for the observed effects.

Correlating Structural Modifications with Biological Pathway Modulation

Currently, there are no published studies that have systematically modified the structure of this compound to investigate its effect on any biological pathway. To initiate such a study, researchers would typically synthesize analogs by altering the acetyl and methoxy (B1213986) groups, as well as by substituting various positions on the aromatic ring. For instance, replacing the acetyl group with other acyl groups of varying sizes and electronic properties could probe the requirements of the binding pocket at this position. Similarly, modification of the methoxy group to other alkoxy groups or its replacement with a hydrogen or a hydroxyl group would elucidate the role of this substituent in target engagement.

A hypothetical SAR exploration could involve the following modifications:

| Compound | R1 (Position 1) | R2 (Position 2) | Hypothetical Biological Target/Pathway |

| This compound | -C(O)CH3 | -OCH3 | Unknown |

| Analog 1 | -H | -OCH3 | Unknown |

| Analog 2 | -C(O)CH3 | -H | Unknown |

| Analog 3 | -C(O)CH3 | -OH | Unknown |

| Analog 4 | -C(O)CF3 | -OCH3 | Unknown |

Ligand Efficiency and Lipophilic Ligand Efficiency Analysis

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used in drug discovery to assess the quality of a compound. LE relates the potency of a compound to its size (number of heavy atoms), while LLE relates potency to its lipophilicity (logP). These metrics help in the selection of compounds that are more likely to have favorable drug-like properties.

The calculation of LE and LLE requires experimental determination of a compound's biological potency (e.g., IC50 or Ki) against a specific biological target and its lipophilicity (logP). As there is no published biological data for this compound, these crucial parameters remain unknown.

A hypothetical data table for such an analysis would look like this:

| Compound | IC50 (nM) | pIC50 | logP | Heavy Atom Count | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| This compound | N/A | N/A | N/A | 15 | N/A | N/A |

N/A: Not Available

Potential Applications of 1 Acetyl 2 Methoxyindolin 3 One in Chemical Sciences Non Clinical

Utilization as a Versatile Synthetic Intermediate for Complex Molecule Synthesis

The strategic placement of functional groups in 1-Acetyl-2-methoxyindolin-3-one makes it a highly valuable intermediate for the synthesis of intricate molecular structures, particularly those inspired by or related to natural alkaloids. The oxindole (B195798) core is a common feature in many biologically active alkaloids, and the substituents on this compound offer multiple reaction sites for elaboration.

Research has demonstrated the utility of related N-acetylated indolinone systems in domino reactions to construct complex polycyclic frameworks. For instance, while not the exact compound, the reaction of a similar N-acetylated indole (B1671886) derivative, 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one, with various nucleophiles has been shown to yield a diverse range of indole and quinoline (B57606) derivatives. researchgate.net This highlights the potential of the N-acetyl group to activate the indole system for further transformations.

Furthermore, the 2-methoxy group represents a key functional handle. It can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents at the C2 position. This reactivity is crucial for the synthesis of C2-functionalized indoles, which are important substructures in many alkaloids. The synthesis of complex alkaloids like meloscine, for example, often involves intricate steps to functionalize the core structure, and a versatile intermediate like this compound could potentially streamline such synthetic routes. nih.gov

The general synthetic utility of oxindoles is well-established in the construction of spirocyclic systems, which are prevalent in many natural products. nih.gov The carbonyl group at the C3 position of this compound is a prime site for reactions such as aldol (B89426) condensations and Wittig-type reactions, enabling the formation of carbon-carbon bonds and the introduction of further complexity.

Applications in Material Science Research

The exploration of organic molecules for applications in material science is a rapidly growing field. While direct applications of this compound in this area are still emerging, the broader class of indole-containing organic dyes has shown significant promise, particularly in the context of dye-sensitized solar cells (DSSCs). These organic dyes typically possess donor-π-acceptor (D-π-A) structures, which facilitate efficient intramolecular charge transfer upon photoexcitation. rsc.org

Although this compound itself is not a conventional D-π-A dye, it can serve as a crucial building block for the synthesis of more elaborate dye structures. The indole nitrogen can be part of a donor unit, and the acetyl and methoxy (B1213986) groups can be chemically modified to introduce or extend a π-conjugated bridge and attach an acceptor group. Recent advancements in DSSC technology have seen the development of novel organic sensitizers that have achieved power conversion efficiencies exceeding 12%. nih.gov The molecular engineering of such sensitizers is key to their performance, and versatile intermediates are essential for this process.

The inherent chromophoric properties of the indolinone core, which can be tuned by substitution, also suggest potential applications in other areas of material science, such as organic light-emitting diodes (OLEDs) or as components of photochromic materials. Further research into the derivatization of this compound could unlock its potential in these advanced materials.

Development as Chemical Biology Tools

Chemical biology relies on the use of small molecules to probe and understand biological systems. Fluorescent probes, for instance, are indispensable tools for visualizing and tracking biological processes in real-time. The indole scaffold is a well-known fluorophore, and its derivatives are often used in the design of fluorescent sensors.

While specific development of this compound as a chemical biology tool is not extensively documented, its structural features suggest potential in this area. The acetyl and methoxy groups can be modified to append recognition moieties for specific biological targets, such as proteins or nucleic acids. Furthermore, the electronic properties of the indolinone core can be modulated through chemical reactions to alter its fluorescence properties, potentially leading to the development of "turn-on" or ratiometric fluorescent probes.

The synthesis of pseudo-natural products, which are non-biogenic fusions of natural product fragments, has emerged as a strategy to identify novel biologically active molecules. dtu.dk The indolinone core of this compound could serve as a scaffold in the creation of such libraries for screening against various biological targets.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of heterocyclic compounds is a cornerstone of organic chemistry, providing deep insights into reactivity, bonding, and structure. mdpi.com this compound, as a substituted indolinone, serves as an excellent model system for investigating the fundamental reactivity of this important class of heterocycles.

The interplay of the electron-withdrawing N-acetyl group and the electron-donating potential of the methoxy group at the C2 position presents an interesting case for studying the electronic effects on the reactivity of the indolinone ring system. Research on related systems, such as 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one, has provided valuable data on the types of reactions that can be achieved with activated indoles. researchgate.net

Furthermore, the synthesis of novel heterocyclic systems from this compound contributes to the ever-expanding library of known heterocycles. For example, domino reactions involving this intermediate could lead to the formation of novel polycyclic and spirocyclic systems with unique three-dimensional structures. nih.govresearchgate.net The characterization of these new compounds and the study of their reaction mechanisms provide valuable data that enriches our fundamental understanding of heterocyclic chemistry.

The investigation of the tautomeric equilibria of this compound and its derivatives can also provide insights into the stability and reactivity of different isomeric forms. Oxindoles are known to exist in tautomeric forms, and the substituents on the ring can influence this equilibrium. nih.gov

Future Directions and Emerging Research Avenues for 1 Acetyl 2 Methoxyindolin 3 One

Development of Novel Synthetic Methodologies with Enhanced Selectivity

While foundational methods for constructing the indolinone core exist, the specific and selective synthesis of 1-Acetyl-2-methoxyindolin-3-one presents unique challenges, particularly concerning the stereochemistry at the C2 position. Future research will likely focus on developing advanced synthetic protocols that offer high yields and precise control over the molecule's three-dimensional structure.

Modern synthetic strategies such as asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over the other, would be a primary focus. Furthermore, the principles of green chemistry, employing less hazardous reagents and more efficient reaction conditions, are expected to be integrated. Techniques like microwave-assisted synthesis have been shown to accelerate reactions and improve yields for other heterocyclic compounds and could be adapted for this purpose. rdd.edu.iq Another promising area is the use of visible light-induced reactions, which can offer mild and highly specific pathways for complex molecular construction. nih.gov

| Proposed Synthetic Strategy | Rationale and Potential Advantages | Relevant Precedent/Approach |

| Asymmetric Organocatalysis | Enables the creation of a specific stereoisomer, which is crucial for biological applications. Avoids the use of toxic heavy metals. | Enantioselective synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has been achieved with high enantioselectivity using organocatalysts. researchgate.net |

| Transition-Metal Catalysis | Could facilitate novel bond formations, such as C-O and C-N coupling, under mild conditions to introduce the methoxy (B1213986) and acetyl groups with high precision. | Fischer indole (B1671886) synthesis, a classic method for preparing indoles, can be catalyzed by various acids and is subject to modern improvements. google.com |

| Flow Chemistry | Allows for rapid optimization of reaction conditions, improved safety for handling reactive intermediates, and easier scalability of the synthesis. | Continuous flow processes are increasingly used in pharmaceutical manufacturing to enhance efficiency and consistency. |

| Biocatalysis | The use of enzymes could offer unparalleled selectivity for the installation of the methoxy group, potentially resolving the chiral center at C2 in a single, efficient step. | Enzymes are widely used in the synthesis of complex molecules for their high specificity, reducing the need for protecting groups and purification steps. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict molecular properties and reactivity, thereby guiding experimental research and saving significant resources. nih.govnih.gov For this compound, advanced computational modeling can illuminate its electronic structure, potential reactivity, and interactions with biological macromolecules before it is even synthesized in a lab.

Methods such as Density Functional Theory (DFT) can be employed to calculate the molecule's optimal geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations can predict the most likely sites for nucleophilic or electrophilic attack. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its hypothetical derivatives with potential biological activity. jchemlett.com Molecular dynamics simulations could be used to study the compound's conformational flexibility and its binding stability within the active site of a target protein.

| Computational Method | Research Application for this compound | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Calculation of geometric and electronic structure, bond energies, and spectroscopic properties (NMR, IR). | Prediction of molecular stability, reactivity hotspots, and spectral data to aid in characterization. |

| Molecular Docking | In silico screening against libraries of biological targets (e.g., kinases, enzymes) to identify potential binding partners. | Generation of hypotheses about the compound's mechanism of action and potential therapeutic targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural modifications of the core molecule with predicted changes in biological activity. | Guiding the design of new derivatives with potentially enhanced potency or selectivity. jchemlett.com |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the compound when bound to a biological target over time. | Assessment of binding stability, conformational changes, and the role of solvent molecules in the interaction. |

Expansion of Mechanistic Biological Interaction Studies (Non-Clinical)

The oxindole (B195798) core is a well-known pharmacophore present in many compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Future non-clinical research should aim to determine if this compound possesses similar activities and to elucidate the underlying mechanisms.

Initial screening would involve a battery of in vitro assays. For example, its potential as an anticancer agent could be evaluated by testing its cytotoxicity against a panel of human cancer cell lines. nih.govnih.gov Follow-up studies would then focus on how it works, such as investigating its ability to inhibit specific enzymes like protein kinases or to induce apoptosis (programmed cell death). Similarly, its antimicrobial potential could be assessed against a range of pathogenic bacteria and fungi, including drug-resistant strains. nih.govmdpi.com The introduction of an acetyl group has been shown in other molecular families to enhance antimicrobial activity. nih.govresearchgate.net

| Potential Biological Activity | Proposed Non-Clinical Assay | Mechanistic Question to Address |

| Antiproliferative/Anticancer | Cell viability assays (e.g., MTT) on cancer cell lines; cell cycle analysis via flow cytometry. nih.gov | Does the compound inhibit cancer cell growth? Does it cause cells to arrest at a specific phase of the cell cycle? |

| Enzyme Inhibition | Kinase inhibition assays; thymidylate synthase activity assays. nih.gov | Does the compound target specific enzymes known to be crucial for cancer progression? |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against bacteria and fungi. mdpi.com | Is the compound effective against clinically relevant microbes, including resistant strains like MRSA? |

| Antioxidant | DPPH free radical scavenging assay; cellular reactive oxygen species (ROS) measurement. nih.govmdpi.com | Can the compound neutralize harmful free radicals, suggesting a potential role in mitigating oxidative stress? |

Integration of this compound in Cross-Disciplinary Research

Beyond medicinal chemistry, the unique structure of this compound makes it a candidate for exploration in other scientific fields. Its potential for further chemical modification opens doors for its use as a versatile building block or functional molecule in materials science and chemical biology.

In materials science, the indolinone core could be incorporated into larger polymer structures to create novel materials with specific optical or electronic properties. The compound could also be explored as a component in the development of chemical sensors, where binding to a target analyte induces a detectable change, such as in color or fluorescence.

In chemical biology, if the compound is found to have a specific biological target, it could be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes. These probes would be invaluable tools for studying complex biological processes, allowing researchers to visualize the location and interactions of the target protein within living cells. The development of hybrid compounds, where the this compound scaffold is linked to another pharmacophore, represents a strategy to create molecules with dual modes of action or novel therapeutic profiles. nih.govnih.gov

| Cross-Disciplinary Field | Potential Application of this compound | Research Goal |

| Materials Science | As a monomer or additive in the synthesis of functional polymers. | To develop new materials with tailored thermal, optical, or conductive properties. |

| Chemical Biology | As a scaffold for creating fluorescently labeled molecular probes. | To visualize and study the localization and dynamics of its biological target in real-time. |

| Medicinal Chemistry | As a core structure for creating hybrid molecules by linking it to other pharmacophores. nih.gov | To design multi-target agents for complex diseases like cancer or infections. |

| Catalysis | As a ligand for metal catalysts in asymmetric synthesis. | To develop new catalytic systems for creating other chiral molecules with high efficiency. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Acetyl-2-methoxyindolin-3-one, and how are intermediates characterized?

- Methodology :

- Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, acetylation of 2-methoxyindolin-3-one precursors using acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Characterization : Key techniques include H/C NMR to confirm substituent positions (e.g., acetyl and methoxy groups) and elemental analysis to verify purity. Melting points (e.g., 169–170°C for analogous compounds) provide additional validation .

Q. How can researchers verify the purity and structural integrity of this compound derivatives?

- Methodology :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for purification.

- Spectroscopy : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in resonance assignments. IR spectroscopy can confirm carbonyl (C=O) and methoxy (C-O) functional groups .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, aryl groups) impact the reactivity and biological activity of this compound derivatives?

- Methodology :

- Reactivity Analysis : Introduce substituents via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Monitor reaction yields (e.g., 47–67% for similar indolin-2-one derivatives) and stability under varying conditions (e.g., pH, temperature) .

- Bioactivity Testing : Screen derivatives against cancer cell lines (e.g., MTT assays) or microbial strains. Correlate electronic effects (e.g., electron-withdrawing groups) with activity trends .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

- Methodology :

- Cross-Validation : Use X-ray crystallography (e.g., triclinic crystal system with Å, Å) to confirm stereochemistry.

- Dynamic Effects : Investigate tautomerism or rotameric equilibria via variable-temperature NMR. For example, Z/E isomerism in allylidene-substituted derivatives may cause splitting .

Q. What strategies optimize reaction conditions to improve yields of this compound derivatives?

- Methodology :

- Catalytic Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling reactions. Optimize solvent polarity (e.g., DMF vs. THF) and reaction time.

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields (e.g., 61% for nitro-substituted derivatives) .

Q. How can computational modeling predict the binding affinity of this compound derivatives with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases). Validate predictions with SPR (surface plasmon resonance) binding assays.

- ADMET Profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) using QSAR models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodology :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration).

- Meta-Analysis : Compare IC values from multiple studies (e.g., antimicrobial MIC ranges) to identify outliers. Use statistical tools (e.g., ANOVA) to assess significance .

Experimental Design Considerations

Q. What controls are essential when evaluating the cytotoxicity of this compound derivatives?

- Methodology :

- Positive/Negative Controls : Include doxorubicin for cytotoxicity and DMSO for solvent effects.

- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to establish EC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.